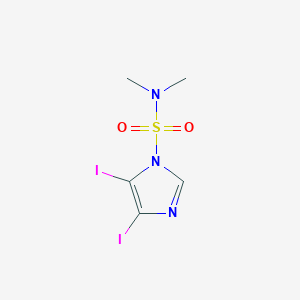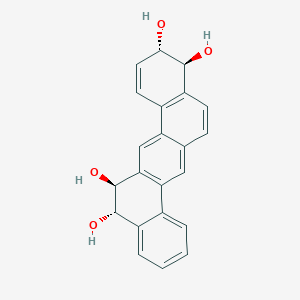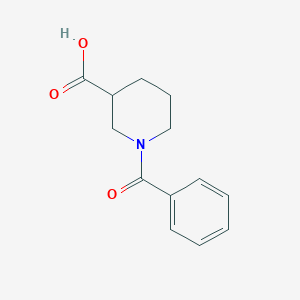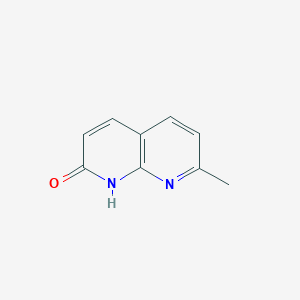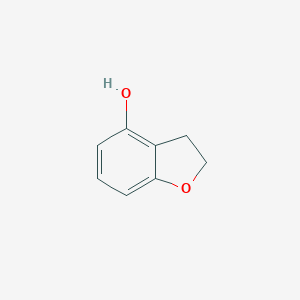
Benzyl 3-aminoazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of Benzyl 3-aminoazepane-1-carboxylate is C14H20N2O2. It’s a complex molecule with a benzyl group attached to the nitrogen atom of the azepane ring.Scientific Research Applications
-
Synthesis of Carboxylic Acid Esters
- Field: Organic Chemistry
- Application: Carboxylic acid esters are widely used in organic synthesis and industries. They are typically synthesized by the reaction of carboxylic acids with an excess amount of alcohols in the presence of a catalytic amount of H2SO4 .
- Method: The reaction is usually carried out using a Dean-Stark apparatus, which allows for the continuous removal of water, a byproduct of the reaction .
- Results: The reaction generally yields carboxylic acid esters, which are valuable compounds in various industries, including the pharmaceutical, fragrance, and polymer industries .
-
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One
- Field: Medicinal Chemistry
- Application: This research focuses on the synthesis of a compound called Furoindolin-2-One, which is found in a variety of natural products .
- Method: The synthesis involves the use of propellane frameworks and the oxidative cyclization of trisubstituted alkenes .
- Results: The result is a furoindolin-2-one structure, which corresponds to the A-B-C ring of a natural product called lapidilectine B .
Safety And Hazards
properties
IUPAC Name |
benzyl 3-aminoazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13-8-4-5-9-16(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRUGPUIXQPOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-aminoazepane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
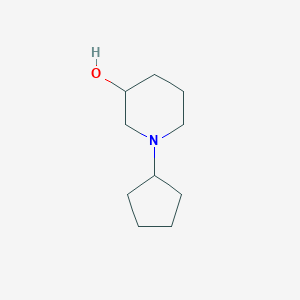
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)

